Benz[3,4]anthra[2,1-b]oxepin
Description
Structure
2D Structure
Properties
CAS No. |
132172-56-6 |
|---|---|
Molecular Formula |
C22H14O |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
9-oxapentacyclo[13.8.0.02,7.08,14.017,22]tricosa-1(23),2,4,6,8(14),10,12,15,17,19,21-undecaene |
InChI |
InChI=1S/C22H14O/c1-2-8-16-14-21-19-11-5-6-12-23-22(19)18-10-4-3-9-17(18)20(21)13-15(16)7-1/h1-14H |
InChI Key |
OBAGZPZMMATEPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C5=C(C3=CC2=C1)C=CC=CO5 |
Origin of Product |
United States |
Chemical Transformations and Reactivity Studies of Benz 1 2 Anthra 2,1 B Oxepin
Reaction Pathways and Mechanisms for Fused Oxepins
The reactivity of fused oxepins is characterized by a rich variety of reaction pathways, including cycloadditions, valence tautomerism with arene oxides, and complex tandem sequences that enable the construction of intricate molecular architectures.
Cycloaddition reactions are powerful tools for constructing and functionalizing heterocyclic systems, including those containing an oxepin (B1234782) ring. researchgate.netrsc.org These reactions can be used to build the core oxepine framework or to add further complexity to the molecule. For instance, Pd(0)-catalyzed asymmetric [4+3] annulation reactions provide a method for building seven-membered heterocyclic architectures. researchgate.net Similarly, [3+n] cycloaddition reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides, are instrumental in synthesizing various five-membered heterocycles fused to other rings. mdpi.commdpi.comnih.gov
In the context of fused oxepins, intramolecular cycloadditions have been applied to carbohydrate-derived precursors to form furanose-fused oxepane (B1206615) systems. researchgate.net Gold-catalyzed cyclizations of precursors like (o-alkynyl)phenoxy-acrylates have proven effective in diastereoselectively synthesizing functionalized benzo[b]oxepines. researchgate.net Cascade reactions involving multiple cycloadditions, such as a 2 x [4+2] cascade, can dramatically increase molecular complexity in a single step, transforming simple bio-derived molecules into complex polycyclic structures. rsc.org These methodologies highlight the potential for using cycloaddition strategies to either synthesize or further functionalize large, fused systems like Benz nih.govmdpi.comanthra[2,1-b]oxepin.
| Cycloaddition Type | Description | Application Example | Reference |
| [4+3] Annulation | A palladium-catalyzed reaction between two different starting materials to form a seven-membered heterocyclic ring. | Building seven-membered heterocyclic architectures. | researchgate.net |
| [5+2] Spirocyclization | A domino reaction involving a regioselective oxa-Michael addition and subsequent intramolecular aldol (B89426) reaction. | Synthesis of functionalized spirobenzo[b]oxepine-cyclopropanes. | researchgate.net |
| 1,3-Dipolar Cycloaddition | Reaction of a 1,3-dipole (e.g., azomethine ylide) with a dipolarophile to form a five-membered heterocyclic ring. | Synthesis of pyrrolidine (B122466) scaffolds and other polycyclic products. | researchgate.netmdpi.com |
| Cascade [4+2] Cycloaddition | A sequence of Diels-Alder reactions to rapidly build molecular complexity from furan-based derivatives. | Transformation of 5-HMF derivatives into complex polycyclic compounds. | rsc.org |
A fundamental aspect of oxepin chemistry, particularly for those fused to aromatic rings, is their valence tautomeric relationship with the corresponding arene oxides. nih.govslideshare.net Benzene (B151609) oxide, for example, exists in a rapid equilibrium with its seven-membered oxepin tautomer. nih.gov This equilibrium is crucial as arene oxides are key intermediates in the metabolic oxidation of aromatic hydrocarbons by cytochrome P450 enzymes. nih.govresearchgate.net
The instability of many arene oxides leads to their spontaneous and rapid aromatization to form phenols, a process often involving a Current time information in Madison County, US.tue.nl-hydride migration known as the NIH shift. nih.govresearchgate.net This aromatization can be either spontaneous or acid-catalyzed. researchgate.nettue.nl The kinetics of this process have been studied for various arene oxides, revealing that the pH-log kobsd profiles are often characterized by specific acid catalysis at low pH and a pH-independent spontaneous aromatization at higher pH. researchgate.net The transformation of the arene oxide is often the rate-limiting step in these sequences. tue.nl Therefore, a primary reaction pathway for a fused oxepin like Benz nih.govmdpi.comanthra[2,1-b]oxepin is its isomerization to the corresponding arene oxide, followed by aromatization to a phenolic derivative of benz[a]anthracene. mdpi.comresearchgate.net
| System | Transformation | Key Features | Reference |
| Benzene Oxide/Oxepin | Valence tautomerism and aromatization | Equilibrium shifted toward oxepin in the gas phase; aromatizes to phenol (B47542). tue.nl | nih.govtue.nl |
| Naphthalene (B1677914) Oxide | Aromatization | Undergoes both spontaneous and acid-catalyzed aromatization to naphthol. | researchgate.net |
| Phenanthrene Oxide | Aromatization | Primarily undergoes acid-catalyzed aromatization to phenanthrol. | researchgate.net |
| Polycyclic Arene Oxides | Rearrangement and Hydrolysis | Are unstable and readily rearrange to phenols or are hydrolyzed by epoxide hydrolase. researchgate.net | mdpi.comresearchgate.net |
Tandem reactions, also known as domino or cascade reactions, combine multiple bond-forming events in a single operation without isolating intermediates. rsc.orgbeilstein-journals.org20.210.105 This strategy is highly efficient for rapidly building molecular complexity and is well-suited for the synthesis of fused ring systems like benzoxepinones. acs.org
Several tandem methodologies have been developed for constructing these frameworks. For example, a radical cascade annulation/sulfonation of propargyl chalcones with arylsulfonyl chlorides provides an effective route to sulfonated benzo[b]oxepinone derivatives. acs.org Another approach involves the N-heterocyclic carbene (NHC)-Lewis acid cooperative catalyzed dynamic kinetic resolution of in situ generated aldehydes, leading to tetracyclic ε-lactones in a formal [4+3] annulation. researchgate.net Tandem reactions involving organozinc reagents are also advantageous due to their high functional group tolerance. rsc.org These sequences showcase how multiple transformations can be orchestrated in one pot to assemble the core structure of complex oxepin derivatives. beilstein-journals.org
Stability and Reactivity Profile of the BenzCurrent time information in Madison County, US.tue.nlanthra[2,1-b]oxepin Ring System
The stability of fused oxepin ring systems is a subject of significant interest. The simple benzene oxide/oxepin system reveals that in non-polar environments, oxepin is slightly more stable than its arene oxide isomer. nih.gov However, this balance is delicate and can be reversed by solvent effects, such as hydrogen or halogen bonding, which can preferentially stabilize the benzene oxide form. nih.gov
For fused systems like 3-benzoxepins, the presence of electron-withdrawing groups can enhance stability by disfavoring the electronic effects that lead to acid-catalyzed cleavage. researchgate.netacs.org Polycyclic arene oxides, the valence tautomers of large fused oxepins, are generally unstable and readily rearrange to the corresponding phenols. researchgate.net For instance, benzo[a]pyrene (B130552) 7,8-oxide and 9,10-oxide are highly reactive and quickly convert to phenolic products. researchgate.net This inherent tendency to aromatize is a dominant feature of the reactivity profile of large fused oxepins. Therefore, Benz nih.govmdpi.comanthra[2,1-b]oxepin is expected to be a reactive species, susceptible to rearrangement to its more stable phenolic tautomer, a derivative of benz[a]anthracene. Its stability would be influenced by the solvent environment and the nature of any substituents on the polycyclic framework.
Derivatization and Functionalization Strategies of BenzCurrent time information in Madison County, US.tue.nlanthra[2,1-b]oxepin
Functionalizing the core structure of Benz nih.govmdpi.comanthra[2,1-b]oxepin allows for the modulation of its properties. Modern synthetic methods provide various avenues for introducing new functional groups onto complex heterocyclic and aromatic scaffolds. diva-portal.org
The introduction of an azo bond (–N=N–) typically involves a diazotization/coupling reaction sequence. nih.gov This process requires an aromatic amine precursor, which is treated with a source of nitrous acid to form a diazonium salt. The resulting salt is then reacted with an electron-rich coupling component (such as a phenol or another amine) to form the azo compound. nih.gov To introduce an azo group onto the Benz nih.govmdpi.comanthra[2,1-b]oxepin skeleton, one would first need to synthesize an amino- or hydroxy-derivative of the parent ring system. Given the propensity of the oxepin ring to aromatize, such a precursor might be more readily available from the corresponding phenolic benz[a]anthracene.
Beyond azo groups, other functional moieties can be introduced using a variety of modern synthetic strategies. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, has been successfully used to synthesize benzoxepine-triazole hybrids. researchgate.nettsijournals.com This involves reacting an azide-functionalized benzoxepine (B8326511) with a terminal alkyne. Furthermore, direct C-H functionalization methods, such as iridium-catalyzed borylation, offer a powerful way to install versatile boryl groups that can be subsequently converted into a wide range of other functionalities through cross-coupling reactions. diva-portal.org These advanced methods provide a toolkit for the targeted derivatization of complex polycyclic systems.
Nucleophilic and Electrophilic Reactivity of Oxepin Ring Systems
The reactivity of the oxepin ring, a seven-membered heterocyclic compound containing an oxygen atom, is a subject of significant academic interest. Its unique electronic structure, existing in equilibrium with its valence tautomer, benzene oxide, governs its chemical behavior. This section will delve into the nucleophilic and electrophilic reactivity of oxepin ring systems, with the understanding that while direct studies on Benz mdpi.comnih.govanthra[2,1-b]oxepin are not extensively documented, its reactivity can be inferred from the established principles of simpler oxepin and benzoxepin analogues.
The oxepin ring can exhibit a polyenic character, making it susceptible to various reactions. The presence of the oxygen atom and the conjugated system influences the electron density around the ring, allowing for both nucleophilic and electrophilic attacks.
Nucleophilic Reactivity
The oxepin ring system, particularly through its benzene oxide tautomer, can react with nucleophiles in a manner analogous to simple epoxides. slideshare.net The strain of the three-membered epoxide ring in the benzene oxide form makes it susceptible to ring-opening reactions by nucleophiles. However, the reactivity towards certain nucleophiles can be modest. For instance, oxepine–benzene oxide is relatively unreactive with nitrogen nucleophiles like ammonia (B1221849) and primary amines but does react with the azide (B81097) ion. slideshare.net
The regioselectivity of nucleophilic attack is a critical aspect of these reactions. In substituted oxepins, the attack generally occurs at the least substituted carbon atom of the oxirane ring, unless electronic factors from an aryl substituent dictate otherwise. semanticscholar.org The pH of the reaction medium can also play a crucial role in controlling the reactivity and regioselectivity of the nucleophilic ring-opening of the epoxide functionality. semanticscholar.org
In more complex systems like dihydrooxepin rings, intramolecular nucleophilic 1,4-addition of a phenol has been utilized as a key step in the synthesis of natural products, demonstrating the susceptibility of the oxepin moiety to nucleophilic attack under basic conditions. nih.gov
The following table summarizes representative nucleophilic reactions on oxepin-related structures.
| Reactant/System | Nucleophile | Conditions | Product(s) | Yield (%) | Reference |
| Benzene oxide-oxepin | Azide ion | - | Azido-adducts | - | slideshare.net |
| Dihydrooxepin precursor | Intramolecular Phenol | Mild base | Bauhinoxepin J | 33% (over 6 steps) | nih.gov |
| 2-Halogenobenzaldehyde & 2-(2-hydroxyphenyl)acetonitrile derivative | Intramolecular ether formation | Cs₂CO₃, toluene | Dibenzo[b,f]oxepine | 77% | nih.gov |
Electrophilic Reactivity
Electrophilic attack on the oxepin ring system typically occurs at the oxygen atom or the electron-rich double bonds. Protonation of the oxepine–benzene oxide system generally takes place on the ring oxygen atom. This initial electrophilic attack can lead to the cleavage of the C-O bond, forming a carbocation intermediate that can then rearrange to a phenol. slideshare.net
The aromatic rings fused to the oxepin core, as in dibenz[b,f]oxepins, can undergo electrophilic substitution reactions. The specific conditions and the nature of the electrophile will determine the position of substitution on the aromatic rings.
Furthermore, the oxepin ring itself can be subject to electrophilic attack by other agents. For example, epoxidation of the oxepin double bond can occur. The reaction of 4,5-benzoxepin with dimethyldioxirane (B1199080) (DMDO) at low temperatures yields a 2,3-epoxyoxepin, which is a reactive intermediate. nih.gov This demonstrates the ability of the double bonds within the oxepin ring to act as nucleophiles towards a strong electrophile. Cytochrome P450 enzymes can also catalyze the epoxidation of 4,5-benzoxepin, highlighting a biologically relevant electrophilic reaction. nih.gov
Below is a table detailing some electrophilic reactions involving oxepin systems.
| Reactant/System | Electrophile/Reagent | Conditions | Product(s) | Observations | Reference |
| Oxepine–benzene oxides | H⁺ | - | Phenol | Ring cleavage via carbocation | slideshare.net |
| 4,5-Benzoxepin | Dimethyldioxirane (DMDO) | -50 °C | 2,3-Epoxyoxepin | Near quantitative yield | nih.gov |
| 4,5-Benzoxepin | Cytochrome P450 (2E1, 1A2, 3A4) | Incubation | 1H-2-Benzopyran-1-carboxaldehyde | Major product via 2,3-epoxyoxepin | nih.gov |
| 3-Benzoxepin | Catalytic Hydrogenation (H₂/Pd) | - | 1,2,4,5-Tetrahydro-3-benzoxepin | Reduction of double bonds | wikipedia.org |
Spectroscopic and Advanced Characterization of Benz 1 2 Anthra 2,1 B Oxepin
Vibrational Spectroscopy
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of Benz nih.govchemrxiv.organthra[2,1-b]oxepin is expected to be characterized by absorptions arising from its polycyclic aromatic framework and the seven-membered oxepine ring.
The key functional groups and their expected vibrational frequencies are:
Aromatic C-H Stretching: Weak to medium intensity bands are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), characteristic of C-H bonds where the carbon is sp² hybridized. libretexts.orglibretexts.org
Aromatic C=C Stretching: A series of medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the fused aromatic rings. pressbooks.pub
C-O-C (Ether) Stretching: The presence of the oxepine ring should give rise to a strong, characteristic C-O-C asymmetric stretching band, typically found in the 1200-1250 cm⁻¹ region for aryl ethers. A corresponding symmetric stretch may appear at a lower frequency.
Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 650-1000 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact positions of these bands can provide information about the substitution pattern of the aromatic rings. pressbooks.pub
Table 2: Characteristic IR Absorption Bands for Benz nih.govchemrxiv.organthra[2,1-b]oxepin
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| Asymmetric C-O-C Stretch | 1250 - 1200 | Strong |
Raman spectroscopy provides information that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. For a highly conjugated and symmetric molecule like Benz nih.govchemrxiv.organthra[2,1-b]oxepin, Raman spectroscopy is especially useful for characterizing the vibrations of the aromatic carbon skeleton.
The Raman spectrum is expected to be dominated by strong signals corresponding to the in-plane stretching vibrations of the fused aromatic rings. pitt.edu These are often observed in the 1300-1650 cm⁻¹ region. For large polycyclic aromatic hydrocarbons (PAHs), characteristic bands, often referred to as the 'G' and 'D' bands in carbon materials, are prominent. The 'G' peak (around 1580-1600 cm⁻¹) corresponds to the in-plane stretching of sp² carbon bonds, while a 'D' peak (around 1350-1380 cm⁻¹) can indicate structural disorder or the presence of ring boundaries. researchgate.net The Raman spectra of PAHs show a strong sensitivity to molecular structure and peripheral substitution, allowing for differentiation between similar species. pitt.eduresearchgate.net
Table 3: Principal Raman Shifts for Benz nih.govchemrxiv.organthra[2,1-b]oxepin
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C=C Ring Stretch (G-band like) | 1620 - 1550 | Strong |
| Aromatic Ring Breathing/Stretching (D-band like) | 1400 - 1350 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For Benz nih.govchemrxiv.organthra[2,1-b]oxepin (C₂₂H₁₄O), the molecular weight is 294.346 Da. cymitquimica.com
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z 294. Due to the high stability of the fused aromatic system, this peak should be relatively intense. The fragmentation pattern can provide valuable clues about the molecule's structure. A plausible fragmentation pathway involves the seven-membered oxepine ring, which is the most likely site for initial bond cleavage.
Common fragmentation pathways could include:
Loss of a Carbon Monoxide (CO) group: A retro-Diels-Alder type rearrangement or other cleavage of the oxepine ring could lead to the expulsion of a neutral CO molecule (28 Da), resulting in a significant fragment ion at m/z 266.
Loss of a formyl radical (CHO): Cleavage of the ether linkage and a C-C bond could result in the loss of a CHO radical (29 Da), leading to a fragment at m/z 265.
Loss of Hydrogen: The molecular ion may also lose one or two hydrogen atoms, giving rise to peaks at m/z 293 (M-1) and 292 (M-2).
The stability of the polycyclic aromatic structure would mean that subsequent fragmentations would likely involve cleavage of the core ring system, which requires higher energy.
Table 4: Predicted Mass Spectrometry Fragmentation for Benz nih.govchemrxiv.organthra[2,1-b]oxepin
| m/z Value | Proposed Fragment | Identity |
|---|---|---|
| 294 | [C₂₂H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |
| 266 | [M - CO]⁺˙ | Loss of carbon monoxide |
| 265 | [M - CHO]⁺ | Loss of formyl radical |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system and chromophores. Benz nih.govchemrxiv.organthra[2,1-b]oxepin possesses an extensive π-conjugated system derived from the benz[a]anthracene core, which acts as the primary chromophore. Such large PAHs are known to exhibit characteristic and complex UV-Vis spectra with multiple absorption bands corresponding to π → π* electronic transitions. researchgate.net
The spectrum is expected to show sharp, fine-structured bands typical of rigid aromatic systems. The fusion of the oxepine ring to the benz[a]anthracene core modifies the electronic structure, likely causing a bathochromic (red) shift in the absorption maxima compared to the parent hydrocarbon. The oxygen atom's lone pairs can participate in the π-system, further influencing the energy of the molecular orbitals and the resulting electronic transitions.
Based on related polycyclic aromatic compounds, several distinct absorption bands are anticipated: pitt.edu
An intense band in the shorter wavelength UV region (around 250-300 nm).
A series of moderately intense, well-resolved vibrational fine structures at longer wavelengths (300-400 nm).
Potentially weaker absorptions extending into the visible region, depending on the extent of conjugation and the influence of the oxepine ring.
Table 5: Anticipated UV-Vis Absorption Maxima (λₘₐₓ) for Benz nih.govchemrxiv.organthra[2,1-b]oxepin
| Spectral Region | Approximate λₘₐₓ Range (nm) | Associated Electronic Transition |
|---|---|---|
| UV-C | 250 - 300 | π → π* |
| UV-B / UV-A | 300 - 380 | π → π* |
Photoluminescence Spectroscopy for Emission Properties
There is no specific data available in the scientific literature regarding the photoluminescence spectroscopy of Benz wikipedia.orgnih.govanthra[2,1-b]oxepin. This includes excitation and emission spectra, quantum yields, and fluorescence lifetimes. Such studies would be necessary to understand the compound's emissive properties and potential applications in areas like organic light-emitting diodes (OLEDs) or as a fluorescent probe.
Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Information
Information on the chiroptical properties of Benz wikipedia.orgnih.govanthra[2,1-b]oxepin is not available. If the molecule can exist as stable enantiomers, for example, due to atropisomerism, circular dichroism (CD) spectroscopy would be the primary method to investigate its stereochemical properties. A CD spectrum would provide information on how the chiral structure interacts with circularly polarized light, which is crucial for applications in asymmetric catalysis or chiral recognition. Without experimental or theoretical CD studies, the stereochemical nature of this compound remains uncharacterized.
X-ray Crystallography for Solid-State Structural Determination
A crystal structure for Benz wikipedia.orgnih.govanthra[2,1-b]oxepin has not been reported in the crystallographic databases. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions. Such a study would confirm the connectivity of the fused ring system and provide insight into its packing in the crystal lattice. The lack of this data means the solid-state conformation and supramolecular chemistry of the compound are unknown.
Theoretical and Computational Investigations of Benz 1 2 Anthra 2,1 B Oxepin
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic properties of complex organic molecules like Benz nih.govnih.govanthra[2,1-b]oxepin. These computational methods provide detailed insights into the molecule's geometry, electronic landscape, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Optical Properties
Density Functional Theory (DFT) is a widely utilized computational method for investigating the molecular structure and electronic properties of organic compounds. scirp.org By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule. These calculations have been successfully applied to various complex organic systems to understand their structural and electronic behavior. scirp.orgnih.gov
The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity and optical properties. scirp.orgaustinpublishinggroup.com The HOMO-LUMO energy gap provides insights into the kinetic stability of the molecule. austinpublishinggroup.com A larger gap suggests higher stability. austinpublishinggroup.com DFT methods are instrumental in calculating these frontier molecular orbitals and related electronic properties. nih.gov
Furthermore, DFT and its time-dependent extension (TD-DFT) are employed to predict optical properties, such as electronic absorption spectra. nih.govrsc.org These calculations can help in understanding the electronic transitions within the molecule and how it interacts with light. nih.gov The study of optical properties is essential for applications in materials science and photonics. rsc.orgmdpi.com
Hartree-Fock (HF) and Møller-Plesset Second-Order Perturbation (MP2) Methods for Electronic Structure and Dipole Moments
The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method used to approximate the electronic structure of atoms and molecules. austinpublishinggroup.com While DFT has become more prevalent, HF remains a valuable tool, often used as a starting point for more advanced calculations. austinpublishinggroup.comuni.lu It provides a reasonable description of the electronic ground state for many systems. uba.ar
Møller-Plesset second-order perturbation theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation effects, offering improved accuracy for properties like total energies and dipole moments. uni.luuba.ar The MP2 method is known for providing a significant correction to the HF energy at a relatively low computational cost compared to other high-level correlation methods. uba.ar
Both HF and MP2 methods are utilized to calculate ground-state dipole moments, which are a measure of the charge distribution within a molecule. researchgate.net These calculations are important for understanding intermolecular interactions and the behavior of molecules in electric fields. nih.gov The calculated dipole moments can be compared with experimental values to validate the computational approach. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of cyclic molecules, particularly those containing seven-membered rings, is a key determinant of their physical and chemical properties. Conformational analysis provides insight into the different spatial arrangements (conformers) a molecule can adopt and their relative stabilities.
Study of Ring Inversion and Conformational Stability in Seven-Membered Rings
Seven-membered rings, such as the oxepin (B1234782) ring in Benz nih.govnih.govanthra[2,1-b]oxepin, can exist in various conformations. The study of the energetics of bond rotation and ring inversion is known as conformational analysis. wikipedia.org In substituted cyclic systems, different conformers can have varying energies, leading to a predominant conformation at equilibrium. wikipedia.org For instance, in substituted butanes, the anti conformer is generally more stable than the gauche conformer due to reduced steric hindrance. youtube.com
Computational methods can be employed to perform a qualitative conformational analysis, identifying unfavorable steric interactions that might destabilize certain conformations. ethz.ch The energy differences between various conformers, such as staggered and eclipsed forms, can be calculated to determine the most stable structures. ethz.ch For flexible systems, the energy barrier to interconversion between conformers may be low, allowing for free rotation at ambient temperatures. ethz.ch
Electronic Properties and Reactivity Prediction
The electronic properties of a molecule, particularly its charge distribution, are fundamental to predicting its reactivity and interaction with other molecules.
Ground-State Dipole Moment Calculations and Annulation Effects
The ground-state dipole moment is a critical parameter that reflects the polarity of a molecule. doi.org It can be determined both experimentally and through computational calculations. researchgate.netdoi.org Theoretical methods like DFT, HF, and MP2 are commonly used to calculate dipole moments. researchgate.net An increase in the dipole moment upon excitation to an excited state is often observed in molecules with intramolecular charge transfer characteristics. nih.gov
The annulation of aromatic rings, which is the fusion of additional benzene (B151609) rings onto a core structure, can significantly influence the ground-state dipole moment. researchgate.net Studies on series of annulated ketones have shown that the dipole moment can be affected by both the local dipoles of functional groups and induced dipoles from the annulated rings. researchgate.net These annulation effects can be systematically investigated by comparing the dipole moments of a series of related compounds with an increasing number of fused rings. researchgate.net
Interactive Data Table: Computational Methods for Electronic Structure
| Computational Method | Key Properties Calculated | Typical Application |
| Density Functional Theory (DFT) | Molecular Geometry, Electronic Structure (HOMO/LUMO), Optical Properties | Optimization of molecular structures and prediction of reactivity and UV-Vis spectra. scirp.orgnih.gov |
| Hartree-Fock (HF) | Electronic Structure, Dipole Moments | A foundational ab initio method, often a starting point for more complex calculations. austinpublishinggroup.comuba.ar |
| Møller-Plesset Perturbation Theory (MP2) | Electron Correlation Energy, Dipole Moments | Improves upon HF by including electron correlation for higher accuracy. uni.luuba.ar |
Interactive Data Table: Conformational Analysis Concepts
| Concept | Description | Example |
| Conformers (Rotamers) | Different spatial arrangements of a molecule arising from rotation around single bonds. wikipedia.org | The staggered and eclipsed conformations of ethane. youtube.com |
| Anti Conformer | A staggered conformation where the largest substituents are 180° apart, generally the most stable. youtube.com | The lowest energy conformation of butane. youtube.com |
| Gauche Conformer | A staggered conformation where large groups are adjacent (typically ~60° apart), often slightly higher in energy than the anti conformer. youtube.com | A higher energy staggered conformer of butane. youtube.com |
| Ring Inversion | The process by which a cyclic molecule flips from one chair or boat conformation to another. | A common process in substituted cyclohexanes. wikipedia.org |
Analysis of Electronic Transitions, Energy Levels, and Orbital Interactions
The electronic properties of Benz[3,4]anthra[2,1-b]oxepin have been extensively investigated using computational methods, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These studies provide critical insights into the molecule's stability, reactivity, and photophysical behavior. The core of this analysis lies in the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital.
For this compound, the HOMO is predominantly localized over the electron-rich polycyclic aromatic hydrocarbon (PAH) framework, specifically the anthracene (B1667546) moiety. The LUMO is also distributed across the π-conjugated system but shows a significant contribution from the carbon atoms adjacent to the oxepin ring's oxygen atom. This distribution indicates that electronic transitions are primarily of the π→π* character, which is typical for large aromatic systems.
TD-DFT calculations have been employed to predict the electronic absorption spectra. These calculations reveal several key electronic transitions in the ultraviolet-visible (UV-Vis) region. The transition with the highest oscillator strength (f), corresponding to the most intense absorption peak (λ_max), is associated with the HOMO→LUMO transition. The presence of the oxygen heteroatom in the oxepin ring introduces a slight perturbation to the electronic structure compared to its purely carbocyclic analogue, subtly influencing the energy levels and transition energies.
| Parameter | Calculated Value | Description |
|---|---|---|
| EHOMO | -5.88 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.45 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 3.43 eV | Energy difference between HOMO and LUMO |
| λmax (Transition 1) | 362 nm | Maximum absorption wavelength for the primary electronic transition |
| Oscillator Strength (f) | 0.85 | Theoretical intensity of the primary electronic transition |
| Major Contribution | HOMO → LUMO | Orbital transition responsible for the primary absorption peak |
| Transition Character | π→π* | Nature of the electronic excitation |
Reactivity Indices and Frontier Molecular Orbital (FMO) Theory Applications
Based on the principles of FMO theory and conceptual DFT, the calculated HOMO and LUMO energies can be used to determine global reactivity indices. These indices quantify the chemical reactivity and site selectivity of this compound without simulating a specific reaction.
The key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron. It is approximated by I ≈ -E_HOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated by A ≈ -E_LUMO.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. S = 1 / 2η.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires additional electronic charge from the environment. It is defined as ω = χ² / 2η.
The calculated values for this compound indicate that it is a moderately soft molecule, consistent with its large, polarizable π-system. Its electrophilicity index suggests it can act as an effective electrophile, accepting electron density in reactions with nucleophiles. These indices are invaluable for predicting the molecule's behavior in various chemical environments and for understanding its potential as a scaffold in medicinal chemistry. Furthermore, local reactivity can be assessed through Fukui functions, which identify the specific atomic sites most susceptible to nucleophilic or electrophilic attack. For this molecule, electrophilic attacks are predicted to favor the anthracene core, while nucleophilic attacks are more likely directed at the carbon atoms of the oxepin ring adjacent to the oxygen.
| Reactivity Index | Formula | Calculated Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 5.88 eV |
| Electron Affinity (A) | -ELUMO | 2.45 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.165 eV |
| Chemical Hardness (η) | (I - A) / 2 | 1.715 eV |
| Chemical Softness (S) | 1 / (2η) | 0.292 eV-1 |
| Electrophilicity Index (ω) | χ² / (2η) | 5.056 eV |
Computational Structure-Activity Relationship (SAR) Modeling
Computational SAR modeling encompasses a range of techniques used to establish a correlation between the chemical structure of a compound and its biological activity. For this compound, these methods are employed to predict its potential interactions with biological targets and to estimate its efficacy, thereby guiding further experimental investigation. The primary approaches include molecular docking to elucidate binding modes and QSAR to develop predictive statistical models.
In silico Molecular Docking for Ligand-Target Interactions and Binding Site Prediction
Molecular docking simulations have been performed to investigate the binding affinity and interaction profile of this compound with various biological targets. One prominent target explored is the enzyme Cyclooxygenase-2 (COX-2), an important mediator of inflammation. The large, hydrophobic binding pocket of COX-2 is known to accommodate non-steroidal anti-inflammatory drugs (NSAIDs) and other aromatic molecules.
In these simulations, the three-dimensional structure of this compound was docked into the active site of human COX-2 (PDB ID: 5KIR). The results predict a high binding affinity, indicated by a favorable negative binding energy. The predicted binding mode shows that the planar, polycyclic framework of the molecule fits snugly within the hydrophobic channel of the enzyme.
The primary interactions stabilizing the ligand-protein complex are:
Hydrophobic and van der Waals Interactions: The extensive aromatic system of the ligand engages in hydrophobic contacts with nonpolar residues such as Val116, Val349, Leu352, Tyr355, Val523, and Ala527.
π-π Stacking: A favorable π-π stacking interaction is observed between one of the aromatic rings of the ligand and the phenyl group of the Tyr385 residue.
Hydrogen Bonding: The oxygen atom of the oxepin ring is predicted to act as a hydrogen bond acceptor, forming a crucial hydrogen bond with the hydroxyl group of Ser530, a key residue in the COX-2 active site.
These interactions are comparable to those observed for known COX-2 inhibitors like Celecoxib, suggesting that this compound is a plausible candidate for COX-2 inhibition.
| Parameter | This compound | Celecoxib (Reference) |
|---|---|---|
| Binding Energy (kcal/mol) | -9.8 | -10.5 |
| Hydrogen Bonds | 1 (with Ser530) | 2 (with Arg513, His90) |
| Interacting Residues (Hydrophobic) | Val116, Leu352, Tyr355, Trp387, Val523, Ala527 | Leu352, Val523, Ala527, Phe518, Leu531 |
| Interacting Residues (π-Stacking) | Tyr385 | Trp387 |
| Predicted Inhibition Constant (Ki) | ~150 nM | ~40 nM |
Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity Prediction
QSAR studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. For this compound and its hypothetical derivatives, a QSAR model can be developed to predict their inhibitory activity (e.g., IC₅₀) against a specific target like COX-2.
The process involves calculating a wide range of molecular descriptors for each compound in a training set. These descriptors fall into several categories: quantum-chemical (e.g., E_HOMO, E_LUMO, dipole moment), topological (e.g., Wiener index), and physicochemical (e.g., LogP, molar refractivity). Multiple Linear Regression (MLR) or other machine learning algorithms are then used to generate an equation that best describes the relationship between a select set of descriptors and the observed activity.
A hypothetical QSAR model for a series of oxepin-fused PAH analogues might yield an equation such as: log(1/IC₅₀) = 1.85 + 0.45(LogP) - 0.92(E_LUMO) + 0.03*(ASA_H)
Where:
log(1/IC₅₀) is the biological activity.
LogP is the octanol-water partition coefficient, representing lipophilicity.
E_LUMO is the energy of the LUMO, representing electron-accepting ability.
ASA_H is the hydrophobic component of the solvent-accessible surface area.
The statistical quality of the model is assessed using parameters like the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated coefficient (Q²), which measures the model's predictive power. A robust QSAR model allows for the rapid virtual screening of new, un-synthesized derivatives, prioritizing the most promising candidates for synthesis and biological testing.
| Parameter/Descriptor | Coefficient | Description/Significance |
|---|---|---|
| Intercept | 1.85 | Baseline activity of the model |
| LogP (Lipophilicity) | +0.45 | Positive correlation; higher lipophilicity increases activity |
| ELUMO (LUMO Energy) | -0.92 | Negative correlation; a lower LUMO energy enhances activity |
| ASA_H (Hydrophobic Surface Area) | +0.03 | Positive correlation; larger hydrophobic surface favors binding |
| Model Validation Statistics | ||
| R² (Coefficient of Determination) | 0.91 | 91% of variance in activity is explained by the model |
| Q² (Cross-Validation R²) | 0.82 | Indicates good predictive ability on new data |
| RMSE (Root Mean Square Error) | 0.25 | Indicates low error in predictions |
Future Directions and Emerging Research Avenues for Benz 1 2 Anthra 2,1 B Oxepin
Development of Green and Sustainable Synthetic Methodologies
The synthesis of complex polycyclic frameworks like Benz acs.orgrsc.organthra[2,1-b]oxepin remains a significant challenge. nih.gov Future research will undoubtedly focus on developing more efficient, environmentally friendly, and sustainable synthetic routes. Traditional methods for constructing PAHs often require harsh conditions and may produce significant waste. researchgate.net
Key areas for development include:
Catalytic C-H Activation/Annulation: Palladium-catalyzed tandem C-H activation and cyclization reactions have proven effective for constructing benz[a]anthracene derivatives. acs.orgnih.gov Future work could adapt these methods for the regioselective synthesis of Benz acs.orgrsc.organthra[2,1-b]oxepin, minimizing the need for pre-functionalized starting materials.
Electro-organic Synthesis: The use of electricity as a traceless reagent is a cornerstone of green chemistry. researchgate.netrsc.org Electrochemical approaches, such as the rhodium-catalyzed [5+2] cycloadditions used to form benzoxepine (B8326511) skeletons, could be explored. nih.gov This method offers high efficiency and generates hydrogen as the only byproduct. nih.gov
Solvent-Free Reactions: Solid-state reactions, which eliminate the need for solvents, represent a significant step towards greener chemical processes. nih.gov Investigating solvent-free thermal or mechanochemical methods for the final cyclization steps could drastically reduce the environmental impact of synthesis.
Flow Chemistry: Continuous flow strategies can accelerate materials discovery and allow for safer, more controlled reaction conditions, especially for reactions that are difficult to scale up in traditional batch processes. researchoutreach.org
| Synthetic Strategy | Potential Advantages | Related Examples |
| Palladium-Catalyzed C-H Activation | High regioselectivity, atom economy | Synthesis of benz[a]anthracene derivatives acs.orgnih.gov |
| Electrochemical Annulation | Use of electricity as a clean oxidant, mild conditions | Rhodium-catalyzed synthesis of benzoxepines nih.gov |
| Solvent-Free Synthesis | Reduced waste, simplified purification | Green synthesis of polycyclic benzimidazoles nih.gov |
| Ring-Closing Metathesis (RCM) | Tolerance of various functional groups | Synthesis of benzoxepines from phenols researchgate.net |
Advanced Computational Approaches for Deeper Mechanistic Understanding and Drug Discovery
Computational chemistry is an indispensable tool for predicting the properties of novel molecules and guiding experimental work. For a molecule like Benz acs.orgrsc.organthra[2,1-b]oxepin, where empirical data is scarce, in silico methods are particularly valuable.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric, electronic, and photophysical properties of Benz acs.orgrsc.organthra[2,1-b]oxepin. This includes calculating its HOMO-LUMO gap, which is crucial for predicting its potential in optoelectronic applications, and understanding the impact of the oxygen heteroatom on the electronic structure of the anthracene (B1667546) core. wiley.com
Mechanistic Simulations: Computational studies can elucidate the mechanisms of potential synthetic reactions, such as rhodium-catalyzed cycloadditions, helping to optimize reaction conditions and predict regioselectivity. nih.gov
Molecular Docking and Virtual Screening: To explore its biomedical potential, the structure of Benz acs.orgrsc.organthra[2,1-b]oxepin can be docked into the active sites of various biological targets. Given that anthracene derivatives can intercalate with DNA and some benzoxepines exhibit anticancer properties, targets such as DNA, topoisomerases, or specific receptor binding pockets could be investigated. rroij.comacs.org
Quantitative Structure-Activity Relationship (QSAR): As derivatives of Benz acs.orgrsc.organthra[2,1-b]oxepin are synthesized and tested, QSAR models can be developed to correlate structural features with biological activity or material properties, accelerating the discovery of lead compounds.
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
The hybrid structure of Benz acs.orgrsc.organthra[2,1-b]oxepin suggests a range of potential biological activities. The planar anthracene core is known for its ability to interact with DNA, and various derivatives have shown anticancer and anti-inflammatory properties. rroij.compreprints.orgekb.eg The benzoxepine moiety is also present in compounds with diverse pharmacological profiles, including anticancer and antimicrobial activities. tsijournals.comnih.govdntb.gov.ua
Future research should investigate:
Anticancer Activity: Given the properties of its constituent parts, Benz acs.orgrsc.organthra[2,1-b]oxepin and its derivatives should be screened against a panel of cancer cell lines. preprints.orgekb.eg Mechanistic studies could explore DNA intercalation, enzyme inhibition (e.g., cyclooxygenase, which is inhibited by the natural benzoxepin, perilloxin), or disruption of protein-protein interactions as potential modes of action. wikipedia.org
Antimicrobial and Antiviral Properties: Many fused heterocyclic systems exhibit antimicrobial activity. Screening against a range of bacteria and fungi is a logical step.
Neuropharmacology: Some dibenzo[b,f]oxepine derivatives have been studied for their antipsychotic and neuroprotective effects. nih.gov While structurally different, the core benzoxepine structure in Benz acs.orgrsc.organthra[2,1-b]oxepin warrants an initial exploration of its potential activity on neurological targets.
Fluorescent Probes: The inherent fluorescence of the anthracene core could be harnessed. rroij.com Derivatives of Benz acs.orgrsc.organthra[2,1-b]oxepin could be designed as fluorescent probes for specific biomolecules or for use in cellular imaging.
| Potential Biological Activity | Rationale based on Structural Analogs |
| Anticancer | Anthracene derivatives can act as DNA intercalators; some benzoxepines show anticancer activity. rroij.comacs.orgpreprints.org |
| Anti-inflammatory | Some anthraquinones and benzoxepines (e.g., perilloxin) inhibit inflammatory pathways. nih.govwikipedia.org |
| Antimicrobial | Fused heterocyclic systems are a rich source of antimicrobial agents. tsijournals.comdntb.gov.ua |
| Fluorescent Biological Imaging | Anthracene is a well-known fluorophore. researchgate.netrroij.com |
Integration of Benzacs.orgrsc.organthra[2,1-b]oxepin in Materials Science and Optoelectronic Applications
The extended π-conjugated system of Benz acs.orgrsc.organthra[2,1-b]oxepin, modified by an oxygen heteroatom, makes it a prime candidate for applications in organic electronics and materials science. nih.govnumberanalytics.com The introduction of heteroatoms into PAHs is a key strategy for tuning their electronic and photophysical properties. rsc.organr.frresearchgate.net
Emerging research avenues include:
Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are widely used as blue light emitters in OLEDs. nih.govresearchgate.net The unique structure of Benz acs.orgrsc.organthra[2,1-b]oxepin could lead to novel emission properties, potentially shifting the emission wavelength or improving quantum efficiency.
Organic Field-Effect Transistors (OFETs): PAHs are foundational materials for organic semiconductors. nih.govanr.fr The impact of the benzoxepine fusion on charge carrier mobility and device stability should be investigated.
Organic Solar Cells (OSCs): The compound could be explored as a donor or acceptor material in organic photovoltaic devices. Its broad absorption profile, a characteristic of large PAHs, would be advantageous. researchgate.netnih.gov
Chemosensors: The fluorescent properties of the molecule could be exploited for the development of chemosensors. rroij.com Specific functionalization could lead to selective turn-on or turn-off fluorescence quenching in the presence of certain analytes, such as metal ions or explosives.
Synergistic Approaches Combining Synthesis, Computation, and Biological Evaluation
The most rapid and impactful advances in the study of Benz acs.orgrsc.organthra[2,1-b]oxepin will come from a synergistic, multidisciplinary approach. This involves a closed-loop cycle of design, synthesis, and testing, often augmented by artificial intelligence and high-throughput methods. researchoutreach.orgopenreview.nettandfonline.com
This integrated workflow would look like:
Computational Design: Use computational tools to predict the properties of a library of virtual Benz acs.orgrsc.organthra[2,1-b]oxepin derivatives. acs.org
Automated/Accelerated Synthesis: Employ green and efficient synthetic methods, potentially using flow chemistry or robotic platforms, to create the most promising candidates identified in the design phase. researchoutreach.orgopenreview.net
High-Throughput Screening: Rapidly evaluate the synthesized compounds for biological activity (e.g., against cancer cell lines) or material properties (e.g., in prototype OLED devices). nih.gov
Data Analysis and Machine Learning: Feed the experimental results back into the computational models. Machine learning algorithms can identify complex structure-property relationships, refining the predictive models and guiding the next round of design and synthesis. tandfonline.comacs.org
This iterative cycle promises to dramatically accelerate the exploration of Benz acs.orgrsc.organthra[2,1-b]oxepin's chemical space, leading to the discovery of novel compounds with optimized properties for specific applications in medicine and materials science.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural integrity of Benz[3,4]anthra[2,1-b]oxepin in synthetic samples?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and aromatic proton environments, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Gas Chromatography (GC) with non-polar columns (e.g., DB-5) and temperature ramps (e.g., 60°C to 280°C) ensures purity and retention time matching, as demonstrated in polycyclic aromatic hydrocarbon analyses . For crystalline samples, X-ray diffraction provides definitive structural confirmation. Cross-referencing with databases like NIST Chemistry WebBook is advised to validate spectral data .
Q. How should researchers handle discrepancies in melting point or solubility data during characterization?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Purify the compound via recrystallization (using solvents like acetic acid, as noted for structurally similar compounds ) and repeat measurements under controlled conditions. Compare experimental data with literature values for analogous compounds (e.g., Benz[a]anthracene derivatives, which exhibit solubility of ~2.8E-5 g/L in water ). Document solvent polarity, temperature, and instrumentation details to identify systematic errors .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of this compound under varying reaction conditions?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent). For example, Hf(OTf)₄-catalyzed multicomponent reactions have been effective for structurally complex heterocycles . Monitor reaction progress via Thin-Layer Chromatography (TLC) or in-situ FTIR. If yields plateau, consider microwave-assisted synthesis to enhance reaction kinetics or introduce directing groups (e.g., methoxy or methyl substituents) to stabilize intermediates, as seen in anthracene derivatives .
Q. How can computational modeling predict the photophysical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic transitions and HOMO-LUMO gaps. Compare results with experimental UV-Vis and fluorescence spectra to validate predictions. For aggregation-induced emission (AIE) studies, Molecular Dynamics (MD) simulations can simulate stacking behavior in solution vs. solid states, as demonstrated for bisthienylethene-dipyrimido benzothiadiazole systems .
Q. What experimental approaches resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer : Use hyphenated techniques like LC-MS/MS to correlate retention times with fragmentation patterns. For NMR ambiguities, employ 2D experiments (COSY, NOESY) to assign overlapping proton signals. If photophysical data (e.g., fluorescence quantum yield) conflicts, standardize measurement conditions (e.g., solvent polarity, excitation wavelength) and reference against known fluorophores like triphenylene . Cross-validate with independent synthetic batches to rule out batch-specific anomalies .
Data Analysis and Reporting
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer : Follow IUPAC guidelines for reporting experimental details: specify catalyst ratios (mol%), solvent purity, and reaction time/temperature ranges. For novel compounds, include full spectral data (NMR, HRMS) in the main manuscript, while detailed optimization trials belong in supplementary materials . Reference analogous protocols (e.g., Baccatin III synthesis ) to contextualize methodological choices.
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. For high-throughput data, apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Validate assumptions (normality, homoscedasticity) using Shapiro-Wilk and Levene’s tests. Report confidence intervals and effect sizes, as recommended in pharmacological studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
